Lysidine bitartrate

CAS No.:

Cat. No.: VC18517879

Molecular Formula: C8H14N2O6

Molecular Weight: 234.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N2O6 |

|---|---|

| Molecular Weight | 234.21 g/mol |

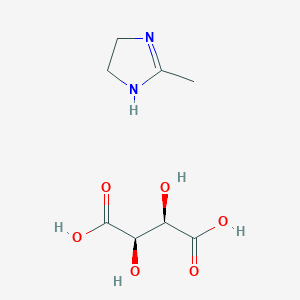

| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-4,5-dihydro-1H-imidazole |

| Standard InChI | InChI=1S/C4H8N2.C4H6O6/c1-4-5-2-3-6-4;5-1(3(7)8)2(6)4(9)10/h2-3H2,1H3,(H,5,6);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

| Standard InChI Key | MLTUPVBYXCWMBU-LREBCSMRSA-N |

| Isomeric SMILES | CC1=NCCN1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

| Canonical SMILES | CC1=NCCN1.C(C(C(=O)O)O)(C(=O)O)O |

Introduction

Chemical Structure and Properties

Lysidine bitartrate is a salt form of lysidine, a modified nucleoside derived from cytidine. Its molecular formula is C₈H₁₄N₂O₆ (PubChem CID: 102601268) , with a molecular weight of 234.21 g/mol . Structurally, lysidine bitartrate consists of 2-methyl-4,5-dihydro-1H-imidazole (lysidine) and (2R,3R)-2,3-dihydroxysuccinate (bitartrate) . The bitartrate counterion enhances solubility and stability, making it suitable for biochemical applications .

Key Computed Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 234.21 g/mol | |

| Hydrogen Bond Donors | 5 | |

| Hydrogen Bond Acceptors | 7 | |

| Topological Polar Surface Area | 139 Ų | |

| Rotatable Bonds | 3 |

The compound’s stereochemistry includes two defined stereocenters (C2 and C3 of the bitartrate moiety) , contributing to its three-dimensional stability.

Biological Role in tRNA Function

Lysidine bitartrate’s lysidine component is a post-transcriptional modification critical for decoding the AUA codon as isoleucine in bacteria and archaea . This modification occurs at position 34 of tRNAᴵˡᵉ², where cytidine is replaced by lysidine .

Mechanism of Action

-

Codon Specificity: Lysidine’s lysine side chain restricts base pairing to adenine (AUA codon), preventing misreading as methionine (AUG codon) .

-

Aminoacylation Switch: Lysidine-modified tRNAᴵˡᵉ² is recognized by isoleucyl-tRNA synthetase (IleRS), rather than methionyl-tRNA synthetase (MetRS), ensuring fidelity .

-

Translational Fidelity: The lysine moiety improves ribosomal interactions, enhancing accuracy during elongation .

Enzymatic Synthesis and Biosynthesis

Lysidine is synthesized by tRNAᴵˡᵉ-lysidine synthetase (TilS), an ATP-dependent enzyme . The reaction involves two steps:

-

Adenylation: ATP reacts with cytidine at position 34, forming an adenylated intermediate .

-

Lysine Incorporation: L-lysine displaces AMP, yielding lysidine .

Key Enzymatic Features

| Step | Substrates | Enzyme Activity | Reference |

|---|---|---|---|

| Adenylation | ATP, Cytidine-34 | ATP pyrophosphatase | |

| Lysine Attachment | L-lysine | Transaminase-like |

TilS recognizes pre-tRNAᴵˡᵉ² to avoid premature modification of mature tRNA, ensuring fidelity . Crystallographic studies reveal TilS’s N-terminal dinucleotide-binding fold and C-terminal globular domain, which coordinate ATP, Mg²⁺, and lysine .

Applications in Biochemical Research

Lysidine bitartrate serves as a tool for studying:

tRNA Modification Pathways

-

Structural Analysis: Used to probe TilS’s substrate specificity and reaction mechanisms .

-

Evolutionary Studies: Compares lysidine synthesis across bacterial phyla (e.g., Aquifex aeolicus vs. E. coli) .

Translational Fidelity

-

Error Rate Analysis: Assesses how lysidine prevents misincorporation of methionine at AUA codons .

-

Ribosomal Interactions: Investigates lysidine’s role in stabilizing codon-anticodon pairing .

Structural and Functional Analogues

Lysidine bitartrate shares functional similarities with other tRNA modifications:

Synthetic and Stability Considerations

While lysidine bitartrate’s synthesis is enzymatic in vivo, in vitro methods involve:

-

Chemical Synthesis: Condensation of lysidine with tartaric acid under acidic conditions .

-

Purification: Chromatographic separation to isolate the bitartrate salt .

Stability Factors

| Parameter | Impact on Stability | Reference |

|---|---|---|

| pH | Optimal at neutral conditions | |

| Temperature | Degrades above 25°C | |

| Hygroscopicity | Requires desiccation storage |

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume